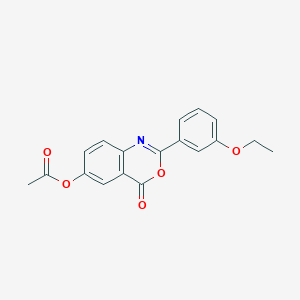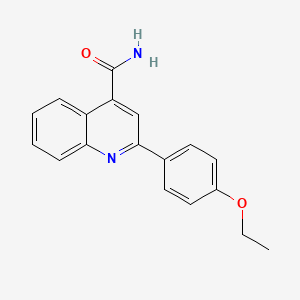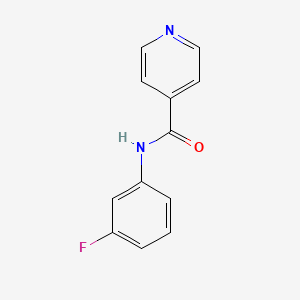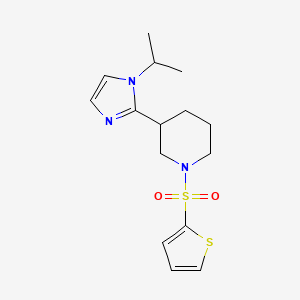![molecular formula C19H23N3O3 B5616526 8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)
8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide" involves complex reactions, including the labeling of precursors through nitro substitution and the optimization of reaction conditions for the synthesis of related pyridine and pyridine-carboxamide derivatives. Techniques such as one-pot synthesis employing relay catalysis and modifications to improve reaction yields are notable. Studies have detailed efficient synthesis routes for related compounds, highlighting the importance of regioselectivity and the use of specific catalytic systems (García et al., 2014), (Hirokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is intricately related to their pharmacological activities. X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations are essential tools for elucidating these structures. The molecular geometry, bond lengths, and angles significantly influence the compound's reactivity and interaction with biological targets (Halim & Ibrahim, 2017).
Chemical Reactions and Properties
Chemical properties such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain chemical transformations are critical. The synthesis and modification of related compounds involve reactions like nitro substitution, carbamate group alterations, and condensations with different reagents to achieve desired modifications and enhance biological activity (Temple & Rener, 1989).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's pharmacokinetic profile. The design and synthesis of analogs with improved solubility and favorable pharmacokinetic properties are areas of ongoing research. Techniques to improve the aqueous solubility and bioavailability of related compounds are crucial for their development as potential therapeutic agents (Schroeder et al., 2009).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological molecules determine the compound's efficacy and safety profile. Studies on related compounds focus on optimizing the chemical properties to enhance therapeutic potential while minimizing adverse reactions. The development of novel synthetic methodologies to achieve these goals is an active area of research, with a focus on improving specificity and reducing toxicity (Sibi et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-N-[2-[(3-methylpyridin-4-yl)amino]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-20-7-6-16(13)21-8-9-22-19(23)15-10-14-4-3-5-17(24-2)18(14)25-12-15/h3-7,11,15H,8-10,12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXMZPWUVMAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NCCNC(=O)C2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)


![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)


![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

